5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine
Description
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by two key substituents: an aminomethyl (-CH2NH2) group at position 5 and a methoxymethyl (-CH2OCH3) group at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,2,4,8H2,1H3,(H2,9,10,11) |
InChI Key |
JGCASAFZYSSRPL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C(=N1)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine typically involves the reaction of appropriate pyrimidine precursors with aminomethyl and methoxymethyl groups under controlled conditions. One common method includes the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid followed by treatment with ammonia in ethanol to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or methoxymethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, derivatives of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs targeting specific pathways or diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The substituents on the pyrimidine ring critically influence electronic distribution, solubility, and interaction with biological targets. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations:
- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound likely enhances solubility compared to methyl due to its oxygen atom, which can engage in hydrogen bonding .
- Chloro vs. Methoxy : Chloro substituents (e.g., in 4-chloro-6-methoxypyrimidin-2-amine) increase lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .
- Aryl Substituents : Bulky aryl groups (e.g., phenyl or fluorophenyl) improve binding affinity in biological systems but may reduce metabolic stability .
Table 3: Physicochemical Properties
Biological Activity
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine, often encountered in its dihydrochloride form, is a pyrimidine derivative that has garnered attention for its significant biological activities. This article explores its synthesis, biological mechanisms, interactions, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 221.12 g/mol
- Solubility : Enhanced solubility due to dihydrochloride salt formation, making it suitable for biological applications.
Synthesis
The synthesis of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine typically involves multi-step reactions that require precise control of conditions to ensure high yields and purity. The compound can be synthesized from amidines and α-amino acid alkynyl ketones, resulting in various pyrimidin-4-yl substituted α-amino acids, which are crucial for its biological activity.
Biological Activity
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine exhibits notable biological activities primarily as a substrate for enzymes involved in nucleotide metabolism. Its role in the thiamine salvage pathway suggests potential applications in metabolic disorders related to vitamin B1 deficiency. Additionally, structural analogs have been investigated for their anti-cancer properties , particularly targeting specific kinases involved in cancer progression.
Enzyme Interactions
The compound interacts with various biological targets, particularly enzymes involved in nucleotide synthesis. It has been shown to influence metabolic pathways related to cell growth and proliferation. Notably, it may act as an inhibitor of cyclin-dependent kinase 8 (CDK8), which is essential for cell cycle regulation .
The proposed mechanism of action involves non-covalent interactions such as hydrogen bonding and π-π stacking with target proteins, potentially leading to alterations in transcriptional activity and cell cycle progression. If it acts as a CDK8 inhibitor, it could halt cell cycle progression and modify gene expression profiles relevant to cancer biology .
Comparative Analysis with Analog Compounds
The following table summarizes the key features of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine compared to structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine | N/A | Substrate for nucleotide metabolism; potential CDK8 inhibitor |
| 4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride | 874-43-1 | Similar amino and methyl groups; used in enzyme studies |
| N-(5-Amino-2-Methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 152460-10-1 | Distinct phenyl and pyridine moieties; anti-cancer applications |
| 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 25449-06-3 | Lacks the methoxymethyl group; simpler structure but similar activity profile |
This comparison highlights the unique methoxymethyl substitution of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine, which may enhance its solubility and bioactivity compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Metabolic Disorders : Research indicates that derivatives of this compound can enhance thiamine utilization in cells, suggesting therapeutic potential for metabolic disorders associated with vitamin B1 deficiency.
- Cancer Research : Structural analogs have been explored for their ability to inhibit specific kinases involved in tumor growth. For instance, compounds similar to this pyrimidine derivative have shown promise in preclinical models targeting pathways critical for cancer cell survival .
- Cell Cycle Regulation : Inhibitory effects on CDK8 have been documented, indicating a potential role in regulating cell cycle progression and transcriptional activity linked to oncogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
